An In-depth Technical Guide to the Physical Properties of (3-Bromo-2-methoxyphenyl)methanamine Hydrochloride
An In-depth Technical Guide to the Physical Properties of (3-Bromo-2-methoxyphenyl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromo-2-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative that holds significant interest within the realms of medicinal chemistry and drug discovery. As an amine hydrochloride salt, its physical properties are pivotal in its handling, formulation, and biological activity. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, supported by detailed experimental protocols and data interpretation. Understanding these properties is crucial for researchers aiming to utilize this molecule as a building block in the synthesis of novel therapeutic agents or to investigate its own pharmacological potential. The strategic placement of the bromo and methoxy substituents on the phenyl ring creates a unique electronic and steric environment, influencing its reactivity and interaction with biological targets.
Chemical Structure and Identification
The foundational step in characterizing any chemical compound is to ascertain its structure and fundamental identifiers.
Molecular Structure:
Chemical Structure of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride
| Identifier | Value | Source |
| Chemical Name | (3-Bromo-2-methoxyphenyl)methanamine hydrochloride | N/A |
| CAS Number | 1375997-08-2 | [1] |
| Molecular Formula | C₈H₁₁BrClNO | [1] |
| Molecular Weight | 252.54 g/mol | [1] |
Physicochemical Properties
A summary of the key physical properties of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride is presented below. These parameters are essential for predicting the compound's behavior in various experimental and physiological conditions.
| Property | Value | Notes |
| Physical State | White solid | Based on synthesis reports.[1] |
| Melting Point | Not available | As an amine hydrochloride salt, a high melting point, likely with decomposition, is expected. |
| Boiling Point | Not applicable | Decomposes upon strong heating. |
| Solubility | Soluble in methanol. Recrystallized from methanol-diethyl ether. | The hydrochloride salt form generally enhances water solubility compared to the free base.[1][2] Expected to have good solubility in polar protic solvents.[2] |
Experimental Protocols for Physical Property Determination
The determination of physical properties is a cornerstone of chemical characterization, providing insights into purity, stability, and potential applications.
Melting Point Determination
The melting point of a crystalline solid is a sensitive indicator of its purity. For amine hydrochlorides, this value is often high and may be accompanied by decomposition.
Methodology: Capillary Melting Point Method
This method relies on heating a small sample in a capillary tube and observing the temperature range over which it melts.
Step-by-Step Protocol:
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Sample Preparation: A small amount of the dry, crystalline (3-Bromo-2-methoxyphenyl)methanamine hydrochloride is finely powdered.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
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Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Causality Behind Experimental Choices:
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Slow Heating Rate: A slow heating rate is crucial to ensure that the temperature of the heating block, the sample, and the thermometer are in thermal equilibrium, leading to an accurate melting point determination.
-
Dry Sample: Any residual solvent can depress the melting point and broaden the melting range, giving a false indication of impurity.
Workflow for Melting Point Determination
Solubility Assessment
The solubility of a compound in various solvents is a critical parameter for its purification, formulation, and biological testing. As a hydrochloride salt, (3-Bromo-2-methoxyphenyl)methanamine hydrochloride is expected to exhibit good solubility in polar solvents.
Methodology: Qualitative Solubility Testing
This method provides a general assessment of a compound's solubility in a range of common laboratory solvents.
Step-by-Step Protocol:
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Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, diethyl ether, and a non-polar solvent like hexane).
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Sample Addition: A small, measured amount of the compound (e.g., 1-5 mg) is added to a test tube containing a fixed volume of the solvent (e.g., 1 mL).
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Observation at Room Temperature: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble.
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Heating (Optional): If the compound is insoluble at room temperature, the mixture can be gently heated to assess for any increase in solubility.
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Recrystallization Observation: The successful recrystallization from a methanol-diethyl ether mixture indicates that the compound is soluble in hot methanol and less soluble in the cold solvent mixture, a principle that can be extended to other solvent systems for purification.[1]
Causality Behind Experimental Choices:
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Range of Solvents: Using a spectrum of solvents provides a comprehensive solubility profile, which is invaluable for selecting appropriate systems for reactions, purification, and formulation.
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Formation of a Hydrochloride Salt: The conversion of the free amine to its hydrochloride salt is a common strategy in drug development to enhance aqueous solubility and improve stability. The ionic nature of the salt allows for favorable interactions with polar solvent molecules like water.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and purity of a compound. The available data for (3-Bromo-2-methoxyphenyl)methanamine hydrochloride includes ¹H NMR, ¹³C NMR, and mass spectrometry.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number and types of hydrogen atoms in a molecule.
Reported ¹H NMR Data (400 MHz, D₂O): δ 7.57 (d, J=8.0 Hz, 1H), 7.27 (d, J=8.0 Hz, 1H), 7.02 (t, J=7.6 Hz, 1H), 4.13 (s, 2H), 3.79 (s, 3H).[1]
Interpretation:
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δ 7.57, 7.27, and 7.02 ppm: These signals in the aromatic region correspond to the three protons on the benzene ring. The doublet and triplet patterns arise from spin-spin coupling with neighboring protons.
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δ 4.13 ppm (s, 2H): This singlet corresponds to the two protons of the benzylic methylene group (-CH₂-NH₃⁺). The integration of 2H confirms this assignment. Its downfield shift is due to the proximity of the electron-withdrawing aromatic ring and the positively charged amino group.
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δ 3.79 ppm (s, 3H): This sharp singlet is characteristic of the three protons of the methoxy group (-OCH₃). The integration of 3H supports this assignment.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Reported ¹³C NMR Data (100 MHz, D₂O): δ 153.7, 133.8, 128.8, 126.6, 125.3, 115.6, 60.2, 37.7.[1]
Interpretation:
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δ 153.7 - 115.6 ppm: This group of signals corresponds to the six carbon atoms of the aromatic ring. The specific chemical shifts are influenced by the bromo and methoxy substituents. The carbon bearing the methoxy group (C-O) is expected at the most downfield position in this range, while the carbon bearing the bromine atom (C-Br) will also be significantly shifted.
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δ 60.2 ppm: This signal is attributed to the methoxy carbon (-OCH₃). Its chemical shift is in the typical range for an sp³ carbon attached to an electronegative oxygen atom.[3]
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δ 37.7 ppm: This upfield signal corresponds to the benzylic methylene carbon (-CH₂-NH₃⁺).
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
Reported Mass Spectrometry Data: MS: m/z 254.1 (M⁺).[1]
Interpretation:
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m/z 254.1: This signal likely corresponds to the molecular ion of the free base, (3-Bromo-2-methoxyphenyl)methanamine, plus a proton [M+H]⁺, or the molecular ion itself. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a pair of peaks separated by 2 m/z units (M⁺ and M+2⁺) of nearly equal intensity. The reported single value may represent the most abundant isotope.
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Fragmentation Pattern: In the mass spectrometer, the molecular ion can fragment in predictable ways. For benzylamines, common fragmentation pathways include the loss of the amino group and cleavage of the benzylic C-C bond, often leading to the formation of a stable tropylium ion.[4]
Potential Mass Spectrometry Fragmentation Pathway
Conclusion
This technical guide has provided a detailed overview of the known and expected physical properties of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride. The data presented, including its chemical identifiers, physicochemical properties, and spectroscopic characterization, serves as a valuable resource for researchers in the fields of chemistry and drug development. The outlined experimental protocols offer a framework for the systematic determination of these properties, emphasizing the rationale behind each methodological choice. A thorough understanding of these fundamental characteristics is paramount for the effective and safe utilization of this compound in scientific research and for advancing the development of new chemical entities with therapeutic potential.
References
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
- US20100204470A1 - Method for salt preparation - Google Patents. (n.d.).
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Flammang-Bar, R., Van Haverbeke, Y., & Flammang, R. (2000). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry : JMS, 35(7), 859–866. [Link]<859::AID-JMS25>3.0.CO;2-I
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Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 26, 2026, from [Link]
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answers C-13 NMR: INTERPRETING SPECTRA - Chemguide. (n.d.). Retrieved January 26, 2026, from [Link]
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